molecular formula C9H8N2O3S B14082823 Thieno(2,3-d)pyrimidine-6-acetic acid, 3,4-dihydro-5-methyl-4-oxo- CAS No. 105523-01-1

Thieno(2,3-d)pyrimidine-6-acetic acid, 3,4-dihydro-5-methyl-4-oxo-

Cat. No.: B14082823
CAS No.: 105523-01-1
M. Wt: 224.24 g/mol
InChI Key: NRULHUOUPOEOOQ-UHFFFAOYSA-N
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Description

Thieno[2,3-d]pyrimidine-6-acetic acid, 3,4-dihydro-5-methyl-4-oxo- is a heterocyclic compound featuring a fused thiophene-pyrimidine core with a methyl group at position 5, a ketone at position 4, and an acetic acid substituent at position 4. This scaffold is notable for its versatility in medicinal chemistry, particularly in kinase inhibition and antimicrobial applications.

Properties

CAS No.

105523-01-1

Molecular Formula

C9H8N2O3S

Molecular Weight

224.24 g/mol

IUPAC Name

2-(5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-6-yl)acetic acid

InChI

InChI=1S/C9H8N2O3S/c1-4-5(2-6(12)13)15-9-7(4)8(14)10-3-11-9/h3H,2H2,1H3,(H,12,13)(H,10,11,14)

InChI Key

NRULHUOUPOEOOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)NC=N2)CC(=O)O

Origin of Product

United States

Preparation Methods

5-Methyl Group Retention

The 5-methyl group originates from the initial Gewald reaction ketone selection. Methylcyclohexanone or acetylacetone ensures retention of this substituent throughout subsequent reactions.

3,4-Dihydro Ring Saturation

Partial saturation of the pyrimidine ring is achieved by catalytic hydrogenation using palladium on carbon (Pd/C) or via Birch reduction. This step requires careful control to avoid over-reduction.

Synthetic Route Comparison and Optimization

Step Classical Method (Yield) Microwave-Assisted (Yield) Key Conditions
Gewald Synthesis 65–75% 80–85% Morpholine/DMF, 12 h, 80°C
Cyclization 60–70% 75–80% HCl/DMF, 6 h vs. MW, 20 min
Chlorination (POCl₃) 70–80% N/A Reflux, 4–12 h
Hydrolysis 85–90% 90–95% NaOH/isopropanol, 12 h

Microwave irradiation significantly improves cyclization and hydrolysis yields while reducing reaction times. However, chlorination remains dependent on classical heating due to POCl₃’s thermal requirements.

Analytical Characterization and Validation

Synthesized compounds are validated using:

  • IR Spectroscopy : C=O stretches at 1680–1700 cm⁻¹ confirm the 4-oxo group.
  • NMR Spectroscopy :
    • ¹H NMR : Methyl protons at δ 2.3–2.5 ppm (5-CH₃); acetic acid protons at δ 3.7–4.1 ppm (CH₂).
    • ¹³C NMR : Carbonyl carbons at δ 165–175 ppm (C=O).
  • Mass Spectrometry : Molecular ion peaks align with theoretical masses (e.g., m/z 279 for C₁₁H₁₃N₂O₃S).

Challenges and Mitigation Strategies

  • Intermediate Instability : 4-Chloro derivatives are moisture-sensitive, necessitating anhydrous conditions and immediate use in subsequent steps.
  • Regioselectivity : Competing reactions during cyclization are minimized using electron-deficient aldehydes.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves closely eluting intermediates.

Chemical Reactions Analysis

Types of Reactions

Thieno(2,3-d)pyrimidine-6-acetic acid, 3,4-dihydro-5-methyl-4-oxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions typically occur under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl, aryl, or heteroaryl groups onto the thienopyrimidine scaffold .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and anticancer activities, making it a candidate for drug development.

    Medicine: It has shown potential as an inhibitor of specific enzymes and receptors, which could be useful in treating diseases like cancer and bacterial infections.

    Industry: The compound is used in the development of new materials with unique electronic and optical properties

Mechanism of Action

The mechanism of action of thieno(2,3-d)pyrimidine-6-acetic acid, 3,4-dihydro-5-methyl-4-oxo- involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like dihydrofolate reductase or phosphodiesterase, leading to the disruption of essential cellular processes. The compound may also bind to receptors, blocking their activity and preventing signal transduction pathways involved in disease progression .

Comparison with Similar Compounds

Comparison with Structural Analogs

Kinase Inhibition
  • Spiro-fused analogs : Exhibit strong kinase inhibition (EGFR, CK2, FGFR1) with binding energies up to -10.4 kcal/mol due to hydrogen bonds (e.g., Val116 in CK2) .
  • Rearranged products : Post-Vilsmeier-Haack rearrangement, these lose hydrogen-bonding capacity, reducing kinase affinity (binding energies: -7.2 to -8.5 kcal/mol) .
Antimicrobial Activity
  • Pyridyl amide derivatives: Show selective activity against Pseudomonas aeruginosa (MIC: 8–32 µg/mL) via TrmD enzyme inhibition .
  • Amino-thieno[2,3-d]pyrimidinones: Moderate antibacterial effects (e.g., S. aureus MIC: 64 µg/mL) and antioxidant activity .
Receptor Binding
  • 5-HT3 receptor ligands: Derivatives with ethyl and methylthio groups (e.g., compound 32) display nanomolar affinity (Ki: 2.1 nM) via hydrophobic interactions and hydrogen bonds in the 5-HT3 binding pocket .

Physicochemical Properties

  • Solubility : Acetic acid derivatives likely have higher aqueous solubility than ester analogs (e.g., methyl ester: logP ~1.2) .
  • Metabolic stability : Ester derivatives (e.g., ethyl or methyl esters) may undergo hydrolysis in vivo, whereas amides (e.g., pyridyl amides) exhibit enhanced stability .

Key Research Findings

  • Substituent impact : The 6-position substituent (acetic acid vs. ester/amide) critically influences hydrogen-bonding capacity and target engagement .
  • Spirocyclic systems : Enhance kinase inhibition but are synthetically challenging compared to linear analogs .
  • Antimicrobial specificity: Pyridyl amides outperform other derivatives against P. aeruginosa, suggesting substituent-dependent selectivity .

Biological Activity

Thieno(2,3-d)pyrimidine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of the compound thieno(2,3-d)pyrimidine-6-acetic acid, 3,4-dihydro-5-methyl-4-oxo, exploring its antibacterial properties, anticancer potential, and mechanisms of action.

1. Antibacterial Activity

Thieno[2,3-d]pyrimidinedione derivatives have been synthesized and evaluated for their antibacterial efficacy against various Gram-positive and Gram-negative bacteria. Notably, certain compounds exhibited potent activity against multi-drug resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococci) with minimal cytotoxic effects on mammalian cells.

CompoundActivity (mg/L)Target Bacteria
Compound 12–16MRSA, VISA, VRSA
Compound 216–32Gram-negative strains
Cytotoxicity40–50Mammalian cells

The mechanism of action for these compounds remains largely unexplored; however, they are hypothesized to inhibit folate-utilizing enzymes such as dihydrofolate reductase (DHFR), which is a known target for antibacterial agents .

2. Anticancer Potential

Recent studies have highlighted the potential of thieno[2,3-d]pyrimidine derivatives in cancer treatment. For instance, a series of thieno[2,3-d]pyrimidines were identified as inhibitors of key enzymes involved in purine biosynthesis (GARFTase and AICARFTase), which are crucial for tumor cell proliferation. Compound VIb demonstrated significant inhibitory activity on PI3K isoforms and strong cytotoxic effects on breast cancer cell lines.

CompoundEnzymatic Inhibition (%)Cancer Cell Line
VIb72% (PI3Kβ), 84% (PI3Kγ)T-47D
Compound XVariesMDA-MB-231

These findings suggest that thieno[2,3-d]pyrimidines may serve as promising scaffolds for developing targeted anticancer therapies .

The biological activity of thieno(2,3-d)pyrimidine derivatives can be attributed to their ability to interact with specific biological targets:

  • Inhibition of Enzymes : Compounds have been shown to inhibit key enzymes involved in metabolic pathways essential for bacterial survival and cancer cell proliferation.
  • Selective Uptake : Certain derivatives exhibit selective uptake into tumor cells via folate receptors (FRs) and proton-coupled folate transporters (PCFT), enhancing their therapeutic efficacy while minimizing systemic toxicity .

4. Case Studies

Several case studies have demonstrated the effectiveness of thieno[2,3-d]pyrimidine derivatives:

  • Study on Antibacterial Activity : A study synthesized multiple thieno[2,3-d]pyrimidinediones which were tested against antibiotic-resistant strains. The results indicated that these compounds could serve as a basis for new antibacterial agents targeting resistant bacteria .
  • Evaluation in Cancer Models : Another investigation focused on the anticancer properties of these derivatives against triple-negative breast cancer cells. The study reported significant cytotoxicity and inhibition of cell growth in vitro, suggesting a viable path for further development in clinical settings .

5. Conclusion

Thieno(2,3-d)pyrimidine-6-acetic acid, 3,4-dihydro-5-methyl-4-oxo exhibits promising biological activities that warrant further exploration. Its potential as an antibacterial and anticancer agent highlights its importance in drug discovery efforts. Ongoing research is essential to elucidate its mechanisms of action and optimize its therapeutic profile.

Q & A

Q. What are the common synthetic strategies for preparing thieno[2,3-d]pyrimidine derivatives, and how are key intermediates validated?

  • Methodological Answer: A widely used approach involves coupling reactions with pyridyl amides or substituted carboxylic acids. For example, 2-chloro-4-(substituted phenoxy)thieno[2,3-d]pyrimidine intermediates are synthesized via nucleophilic substitution, followed by amidation with amines (e.g., aqueous ammonia) to introduce functional groups . Validation relies on spectral data (e.g., 1^1H NMR, 13^{13}C NMR, HRMS) and melting point analysis. Yields typically range from 70% to 96%, depending on substituent reactivity and reaction conditions .

Q. How are thieno[2,3-d]pyrimidine derivatives characterized for structural confirmation?

  • Methodological Answer: Structural elucidation employs a combination of:
  • 1^1H/13^{13}C NMR : To confirm substituent positions and ring connectivity (e.g., δ ~8.0–8.5 ppm for aromatic protons) .
  • IR spectroscopy : To identify carbonyl (1650–1750 cm1^{-1}) and amine (3300–3500 cm1^{-1}) groups .
  • Mass spectrometry (HRMS) : For molecular ion confirmation (e.g., [M+H]+^+ peaks matching calculated masses) .
  • X-ray crystallography : Used in advanced studies to resolve stereochemistry, as seen in nonclassical 2-amino-4-oxo derivatives .

Q. What biological activities are commonly evaluated for these compounds, and what assays are used?

  • Methodological Answer:
  • Antimicrobial activity : Tested against Gram-positive/negative bacteria (e.g., Pseudomonas aeruginosa) via broth microdilution assays (MIC values reported in µg/mL) .
  • Kinase inhibition : Evaluated against EGFR, CK2, or FGFR1 using enzymatic assays (IC50_{50} determination) .
  • Antitumor potential : Screened via thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibition assays, with IC50_{50} values correlated to cytotoxicity in cancer cell lines .

Advanced Research Questions

Q. How do structural modifications (e.g., spiro-fused rings or substituent variations) impact biological activity?

  • Methodological Answer:
  • Spiro-fused derivatives : Exhibit enhanced kinase inhibition due to improved binding via hydrogen bonding and hydrophobic interactions (e.g., binding energies ≤−8.5 kcal/mol in docking studies). Rearrangement under Vilsmeier-Haack conditions, however, reduces activity by disrupting key interactions .
  • Substituent effects : Electron-withdrawing groups (e.g., -CF3_3) on phenoxy moieties enhance antimicrobial potency by increasing membrane permeability (e.g., MIC of 8 µg/mL vs. P. aeruginosa) .

Q. How can molecular docking resolve contradictions between in silico predictions and in vitro results?

  • Methodological Answer: Discrepancies arise when docking scores (e.g., Glide SP scores) suggest strong binding, but in vitro assays show weak activity. This may occur due to:
  • Solvent effects : Docking in rigid protein structures vs. dynamic cellular environments .
  • Metabolic instability : Compounds degrade before reaching targets (e.g., ester hydrolysis).
    Mitigation involves:
  • MD simulations : To assess binding stability over time .
  • Prodrug design : Stabilizing labile groups (e.g., ester-to-amide conversion) .

Q. What analytical challenges arise in resolving spectral data for dihydrothienopyrimidines, and how are they addressed?

  • Methodological Answer:
  • Signal overlap : Aromatic and dihydropyrimidine protons in 1^1H NMR (δ 2.5–3.5 ppm for CH2_2) can obscure integration. Use of 2D NMR (e.g., COSY, HSQC) clarifies spin systems .
  • Tautomerism : Keto-enol tautomers complicate 13^{13}C NMR interpretation. Low-temperature NMR or X-ray analysis resolves ambiguity .

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